molecular formula C11H11ClN2O B11722673 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

Cat. No.: B11722673
M. Wt: 222.67 g/mol
InChI Key: YGJKOVHIESQWTP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. This compound is characterized by the presence of a chlorophenyl group attached to the pyrazolone ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one typically involves the reaction of 2-chlorobenzoyl chloride with ethyl hydrazinecarboxylate, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted pyrazolone derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

  • Oxidized pyrazolone derivatives.
  • Reduced pyrazolone derivatives.
  • Substituted pyrazolone derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or receptors involved in inflammatory processes, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one
  • 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one
  • 1-(2-Bromophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

Comparison: 1-(2-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable molecule for specific research and industrial purposes.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-ethyl-4H-pyrazol-3-one

InChI

InChI=1S/C11H11ClN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3

InChI Key

YGJKOVHIESQWTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)C1)C2=CC=CC=C2Cl

Origin of Product

United States

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